molecular formula C20H17ClN2O B5707501 4-chloro-N-{3-[2-(2-pyridinyl)ethyl]phenyl}benzamide

4-chloro-N-{3-[2-(2-pyridinyl)ethyl]phenyl}benzamide

Cat. No. B5707501
M. Wt: 336.8 g/mol
InChI Key: TVWFRJGYXOOKMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-{3-[2-(2-pyridinyl)ethyl]phenyl}benzamide is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. This compound is also known as GSK2330672, and its systematic name is 4-chloro-N-(3-(2-(pyridin-2-yl)ethyl)phenyl)benzamide.

Mechanism of Action

The mechanism of action of 4-chloro-N-{3-[2-(2-pyridinyl)ethyl]phenyl}benzamide involves the inhibition of specific enzymes and receptors that play a role in cancer, inflammation, and neurological disorders. This compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. It also inhibits the activity of the tumor necrosis factor alpha (TNF-α) receptor, which is involved in inflammation. In addition, it has been found to modulate the activity of the gamma-aminobutyric acid (GABA) receptor, which is involved in neurological disorders.
Biochemical and physiological effects:
The biochemical and physiological effects of 4-chloro-N-{3-[2-(2-pyridinyl)ethyl]phenyl}benzamide have been studied in various in vitro and in vivo experiments. It has been found to induce cell cycle arrest and apoptosis in cancer cells. It also reduces the production of pro-inflammatory cytokines in immune cells. In addition, it has been found to modulate the activity of the GABA receptor, which affects neurotransmission in the brain.

Advantages and Limitations for Lab Experiments

The advantages of using 4-chloro-N-{3-[2-(2-pyridinyl)ethyl]phenyl}benzamide in lab experiments include its potential pharmacological properties and its ability to inhibit specific enzymes and receptors. However, the limitations include its low solubility in water and its potential toxicity in high concentrations.

Future Directions

There are several future directions for the study of 4-chloro-N-{3-[2-(2-pyridinyl)ethyl]phenyl}benzamide. These include further investigation of its pharmacological properties, optimization of its synthesis method, and development of novel analogs with improved solubility and potency. In addition, more studies are needed to understand its mechanism of action and its potential therapeutic applications in cancer, inflammation, and neurological disorders.

Synthesis Methods

The synthesis of 4-chloro-N-{3-[2-(2-pyridinyl)ethyl]phenyl}benzamide involves the reaction between 4-chlorobenzoic acid and 3-(2-(pyridin-2-yl)ethyl)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is purified by column chromatography to obtain the pure compound.

Scientific Research Applications

4-chloro-N-{3-[2-(2-pyridinyl)ethyl]phenyl}benzamide has been studied for its potential pharmacological properties in various scientific research applications. It has shown promising results in the treatment of cancer, inflammation, and neurological disorders. This compound has been found to inhibit the activity of certain enzymes and receptors that are involved in these diseases.

properties

IUPAC Name

4-chloro-N-[3-(2-pyridin-2-ylethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O/c21-17-10-8-16(9-11-17)20(24)23-19-6-3-4-15(14-19)7-12-18-5-1-2-13-22-18/h1-6,8-11,13-14H,7,12H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVWFRJGYXOOKMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCC2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-[3-(2-pyridin-2-ylethyl)phenyl]benzamide

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